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Compound of Interest

Compound Name: CY 208-243

Cat. No.: B024596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CY 208-243 is a synthetic, centrally active compound recognized primarily for its selective

agonist activity at the dopamine D1 receptor. Structurally distinct from many other D1 agonists,

it has demonstrated potential therapeutic effects in preclinical models of Parkinson's disease.

Beyond its dopaminergic activity, CY 208-243 also exhibits significant affinity for opioid and

serotonin 5-HT1A receptors, suggesting a complex pharmacological profile. This document

provides a comprehensive overview of the chemical structure, physicochemical and

pharmacological properties, and the primary signaling pathway of CY 208-243. Detailed

experimental protocols for key assays are also presented to facilitate further research and drug

development efforts.

Chemical Structure and Physicochemical Properties
CY 208-243, with the IUPAC name (-)-(6aR,12bR)-4,6,6a,7,8,12b-Hexahydro-7-

methylindolo[4,3-a]phenanthridine, is a rigid molecular structure containing a fused ring

system. Its chemical and physical properties are summarized in the table below.
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Property Value

Chemical Formula C₁₉H₁₈N₂

Molecular Weight 274.36 g/mol

CAS Number 100999-26-6

IUPAC Name
(-)-(6aR,12bR)-4,6,6a,7,8,12b-Hexahydro-7-

methylindolo[4,3-a]phenanthridine

SMILES
CN1CC2=CC=CC=C2[C@H]3[C@H]1CC4=CN

C5=CC=CC3=C45

Solubility Soluble in DMSO

Physical Appearance Solid powder

Pharmacological Properties
CY 208-243 is a selective agonist for the dopamine D1 receptor, exhibiting selectivity over the

D2 receptor subtype. It also possesses high affinity for opioid and 5-HT1A receptors.[1][2] This

multi-target profile may contribute to its unique pharmacological effects, including its

antiparkinsonian activity observed in animal models.[3][4]

Target Receptor Activity Quantitative Data (Ki/EC₅₀)

Dopamine D1 Receptor Agonist

EC₅₀ = 125 nM (adenylate

cyclase stimulation in rat

striatum)

Dopamine D2 Receptor Lower Affinity
Specific Kᵢ values not readily

available in public literature.

Opioid Receptors High Affinity
Specific Kᵢ values not readily

available in public literature.

5-HT1A Receptor High Affinity
Specific Kᵢ values not readily

available in public literature.
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Note: While qualitative descriptions of high affinity are available, specific Kᵢ values for opioid

and 5-HT1A receptors are not consistently reported in publicly available literature.

Pharmacokinetics (ADME)
Detailed pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion) for

CY 208-243 are not extensively documented in publicly available literature. Further studies are

required to fully characterize its ADME profile.

Signaling Pathway
As a dopamine D1 receptor agonist, CY 208-243 is understood to activate the canonical

Gαs/olf-protein coupled receptor signaling cascade. Upon binding to the D1 receptor, it induces

a conformational change that leads to the activation of adenylyl cyclase, which in turn catalyzes

the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein

Kinase A (PKA), which phosphorylates various downstream targets, leading to the modulation

of neuronal excitability and gene expression.
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Caption: Dopamine D1 Receptor Signaling Pathway Activated by CY 208-243.

Experimental Protocols
The following are representative protocols for key assays used to characterize the

pharmacological activity of CY 208-243. These are based on standard methodologies in the

field.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b024596?utm_src=pdf-body
https://www.benchchem.com/product/b024596?utm_src=pdf-body
https://www.benchchem.com/product/b024596?utm_src=pdf-body-img
https://www.benchchem.com/product/b024596?utm_src=pdf-body
https://www.benchchem.com/product/b024596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radioligand Binding Assay for Dopamine D1 Receptor
Objective: To determine the binding affinity (Kᵢ) of CY 208-243 for the dopamine D1 receptor.

Materials:

Rat striatal tissue homogenate (source of D1 receptors)

[³H]-SCH23390 (radioligand)

CY 208-243 (test compound)

Unlabeled SCH23390 or Dopamine (for non-specific binding determination)

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH

7.4)

Scintillation fluid

Glass fiber filters

Filtration apparatus

Scintillation counter

Procedure:

Prepare a series of dilutions of CY 208-243 in assay buffer.

In a 96-well plate, add in the following order: assay buffer, a fixed concentration of [³H]-

SCH23390, and the various concentrations of CY 208-243.

For the determination of total binding, add vehicle instead of the test compound.

For the determination of non-specific binding, add a high concentration of unlabeled

SCH23390 or dopamine.

Initiate the binding reaction by adding the rat striatal membrane preparation to each well.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach

equilibrium.

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

Measure the radioactivity in each vial using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value of CY 208-243 from the competition binding curve and calculate

the Kᵢ value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay
Objective: To determine the functional agonist activity and potency (EC₅₀) of CY 208-243 at the

dopamine D1 receptor.

Materials:

Rat striatal tissue homogenate or cells expressing the D1 receptor

CY 208-243 (test compound)

ATP (substrate)

GTP (cofactor)

Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM EGTA, 5 mM MgCl₂, pH 7.4)

cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay)

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:
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Prepare a series of dilutions of CY 208-243 in assay buffer.

In a reaction tube, add the membrane preparation, GTP, and the phosphodiesterase inhibitor.

Add the various concentrations of CY 208-243 to the tubes.

Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.

Initiate the enzymatic reaction by adding ATP.

Incubate the reaction for a defined time (e.g., 15 minutes) at 30°C.

Terminate the reaction by heating or adding a stop solution provided in the cAMP assay kit.

Measure the amount of cAMP produced in each sample using a suitable cAMP assay kit

according to the manufacturer's instructions.

Construct a dose-response curve by plotting the cAMP concentration against the log

concentration of CY 208-243.

Determine the EC₅₀ value from the sigmoidal dose-response curve.

Conclusion
CY 208-243 is a valuable research tool for investigating the roles of the dopamine D1 receptor

in the central nervous system. Its unique pharmacological profile, with activity at multiple

receptor systems, warrants further investigation to fully elucidate its mechanism of action and

therapeutic potential. The information and protocols provided in this guide are intended to serve

as a foundation for future research into this intriguing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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